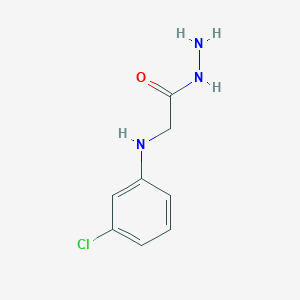

(3-Chloro-phenylamino)-acetic acid hydrazide

Description

(3-Chloro-phenylamino)-acetic acid hydrazide is a hydrazide derivative characterized by a 3-chloro-substituted anilino group attached to an acetic acid hydrazide backbone.

Properties

IUPAC Name |

2-(3-chloroanilino)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-6-2-1-3-7(4-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMBCHMGTUSFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307183 | |

| Record name | (3-Chloro-phenylamino)-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804727 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2371-30-4 | |

| Record name | N-(3-Chlorophenyl)glycine hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2371-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 190334 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Chloro-phenylamino)-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-phenylamino)-acetic acid hydrazide typically involves the reaction of (3-chloro-phenylamino)-acetic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

(3-Chloro-phenylamino)-acetic acid+Hydrazine hydrate→(3-Chloro-phenylamino)-acetic acid hydrazide+Water

Industrial Production Methods: Industrial production of (3-Chloro-phenylamino)-acetic acid hydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: (3-Chloro-phenylamino)-acetic acid hydrazide can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of azides or nitroso compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Chloro-phenylamino)-acetic acid hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Hydrazides

Core Hydrazide Backbone

The acetic acid hydrazide group (-NH-NH-CO-CH2-) is a common feature in all compared compounds. Variations arise from substituents attached to the hydrazide nitrogen or the acetic acid moiety:

- Heterocyclic substituents : Sulfanyl pyridazine derivatives (e.g., (6-phenyl-pyridazin-3-ylsulfanyl)-acetic acid hydrazide) feature sulfur-containing heterocycles, promoting corrosion inhibition via chelation with metal surfaces .

- Phenoxy/acetylated analogs: Compounds such as 5-(2,4-dichloro-phenooxy)-acetic acid hydrazide derivatives () include halogenated aromatic rings, which enhance lipophilicity and anti-inflammatory activity .

Impact of Chloro-Substitution

The 3-chloro group on the phenylamino moiety in the target compound may mimic the electronic effects seen in:

- 6-Chloropyridin-3-yl acetic acid hydrazide (), where chlorine enhances antimicrobial activity by increasing electrophilicity and membrane penetration .

- 2,4-Dichlorophenoxy acetic acid derivatives (), where dual chloro-substituents improve anti-inflammatory efficacy (81.14% inhibition for compound 1k) .

Condensation Reactions

- Schiff base formation: The target compound may be synthesized via condensation of (3-chloro-phenylamino)-acetic acid hydrazide with aldehydes/ketones, akin to coumarin-based hydrazides reacting with 4-trifluoromethylaniline to form imine derivatives (e.g., compound 9, 70–80% yields) .

- Acylation : Reaction with acetic anhydride or benzoyl chloride () could yield N-acetylated derivatives, altering solubility and bioactivity .

Heterocyclization

Functional Comparisons

Antimicrobial Activity

- Coumarin-based hydrazides () exhibit broad-spectrum antimicrobial activity due to the coumarin scaffold’s ability to intercalate microbial DNA .

- Triazole derivatives (e.g., 5-(6-chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol) show enhanced activity against gram-negative bacteria, attributed to thiol group interactions with bacterial enzymes .

- Chalcone-hydrazide hybrids () demonstrate anti-mycobacterial activity against M. tuberculosis H37Rv, with IC50 values comparable to first-line drugs .

Anti-Inflammatory and Analgesic Effects

- 2,4-Dichlorophenoxy acetic acid hydrazides () achieve >78% inflammation inhibition in vivo, outperforming indomethacin in some cases .

- Naphthalen-1-yloxy derivatives () leverage hydrazone pharmacophores for dual antimicrobial and anti-inflammatory effects .

Corrosion Inhibition

- Sulfanyl pyridazine hydrazides (e.g., compound 3 in ) achieve 93% inhibition efficiency on carbon steel via Langmuir adsorption, driven by sulfur and nitrogen chelation .

Research Findings and Data Tables

Table 1: Key Hydrazide Derivatives and Their Activities

Biological Activity

(3-Chloro-phenylamino)-acetic acid hydrazide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a hydrazide functional group, which is known for its reactivity and ability to form covalent bonds with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C8H10ClN3O

- Molecular Weight : 199.64 g/mol

The synthesis of (3-Chloro-phenylamino)-acetic acid hydrazide typically involves the reaction of (3-chloro-phenylamino)-acetic acid with hydrazine hydrate in an organic solvent under reflux conditions. The general reaction can be represented as follows:

The biological activity of (3-Chloro-phenylamino)-acetic acid hydrazide is primarily attributed to its ability to interact with specific molecular targets within cells. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction may disrupt various cellular processes, leading to antimicrobial or anticancer effects.

Antimicrobial Activity

Research indicates that (3-Chloro-phenylamino)-acetic acid hydrazide exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

| Pseudomonas aeruginosa | 18 | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell viability assays against various cancer cell lines, it demonstrated cytotoxic effects at certain concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| A549 (Lung Cancer) | 30 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 15 | Inhibition of proliferation |

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that (3-Chloro-phenylamino)-acetic acid hydrazide effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a novel antimicrobial agent .

- Anticancer Research : Another study focused on the compound's effects on breast cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways . The research highlighted the compound's potential as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.